molecular formula C48H63N9O16S4 B12373701 Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2

Cat. No.: B12373701
M. Wt: 1150.3 g/mol
InChI Key: YENMFBYMULJGLU-BOFCPEKLSA-N
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Description

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 (Ro 23-7014) is a synthetic analog of cholecystokinin-7 (CCK-7), a peptide hormone involved in appetite regulation and gastrointestinal function. Structurally, it incorporates key modifications to enhance stability, receptor selectivity, and bioactivity:

  • N-terminal acetylation of Tyr(SO3H) to prevent enzymatic degradation.
  • Asp6 → Thr(SO3H) substitution to improve sulfation-dependent receptor binding.
  • Phe7 → N-methyl-Phe to reduce peptidase susceptibility and prolong half-life .

This analog demonstrates high affinity for CCK-A receptors (peripheral subtype) over CCK-B (central), with 400-fold selectivity.

Properties

Molecular Formula

C48H63N9O16S4

Molecular Weight

1150.3 g/mol

IUPAC Name

[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-sulfooxybutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C48H63N9O16S4/c1-28(72-76(66,67)68)42(48(65)57(3)40(43(49)60)24-30-11-7-6-8-12-30)56-45(62)37(20-22-75-5)55-47(64)39(25-32-26-50-35-14-10-9-13-34(32)35)53-41(59)27-51-44(61)36(19-21-74-4)54-46(63)38(52-29(2)58)23-31-15-17-33(18-16-31)73-77(69,70)71/h6-18,26,28,36-40,42,50H,19-25,27H2,1-5H3,(H2,49,60)(H,51,61)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,56,62)(H,66,67,68)(H,69,70,71)/t28-,36+,37+,38+,39+,40+,42+/m1/s1

InChI Key

YENMFBYMULJGLU-BOFCPEKLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C)OS(=O)(=O)O

Canonical SMILES

CC(C(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The sulfated tyrosine and threonine residues can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with substituted residues.

Scientific Research Applications

The primary biological function of Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 is its interaction with cholecystokinin receptors (CCK1 and CCK2). Upon binding to these receptors, the peptide stimulates the release of digestive enzymes and bile, thus facilitating the digestion of fats and proteins. The sulfation of the tyrosine and threonine residues significantly increases its affinity for these receptors compared to non-sulfated analogs, leading to more pronounced physiological effects.

Synthesis and Production

The synthesis of this compound is primarily achieved through solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of protected amino acids to a solid resin. Following synthesis, purification is typically conducted using high-performance liquid chromatography (HPLC) to obtain the final product in a pure form. This method is advantageous for producing peptides with high purity and yield, making it suitable for both research and potential therapeutic applications.

3.1. Digestive Physiology Studies

This compound has been extensively used in studies investigating digestive physiology. Its ability to mimic cholecystokinin makes it an invaluable tool for understanding the hormonal regulation of digestion and the mechanisms by which digestive enzymes are released.

3.2. Receptor-Ligand Interaction Studies

The compound's increased binding affinity due to sulfation has made it a focal point in research aimed at elucidating receptor-ligand interactions within the gastrointestinal tract. By comparing its effects with non-sulfated peptides, researchers can better understand the role of post-translational modifications in receptor activation .

3.3. Drug Development

Given its biological activity, this compound serves as a prototype for developing new drugs targeting CCK receptors. These drugs could potentially be used to treat digestive disorders or conditions related to impaired enzyme secretion .

Case Studies

Several case studies have highlighted the utility of this peptide in clinical research:

  • Study on Digestive Enzyme Release : A study demonstrated that administration of this compound significantly increased the secretion of pancreatic enzymes in animal models, confirming its role as an effective CCK analog.
  • Receptor Binding Affinity Research : Research comparing sulfated versus non-sulfated peptides revealed that sulfation dramatically enhances binding affinity to CCK receptors, providing insights into the design of more effective therapeutics targeting these pathways .

Mechanism of Action

The mechanism of action of Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 involves binding to cholecystokinin receptors (CCK1 and CCK2) in the digestive system. This binding stimulates the release of digestive enzymes and bile, aiding in the digestion of fats and proteins. The sulfation of tyrosine and threonine residues enhances its affinity for the receptors, increasing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of CCK-7/8

The table below compares Ro 23-7014 with structurally related CCK derivatives:

Compound Name Key Structural Features CCK-A/B Selectivity Potency (ED₅₀, Route) Half-Life/Duration Key Findings
Ro 23-7014 Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 400:1 (A > B) 0.3 µg/kg (i.p.) 4–5 hours High resistance to degradation; intranasal efficacy
CCK-8 (Native) Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 1:1 (A ≈ B) 1–3 µg/kg (i.p.) 1–2 hours Rapid degradation; limited therapeutic utility
Desamino CCK-8 Derivative Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 (desamino variant) Not reported ~2 µg/kg (i.p.) ~2 hours Reduced hormonal activity compared to native CCK-8
Caerulein Glp-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2 10:1 (A > B) 0.5 µg/kg (i.p.) 3–4 hours Used in pancreatitis models; moderate selectivity

Key Observations

Sulfation and Receptor Binding :

  • The Tyr(SO3H) and Thr(SO3H) residues in Ro 23-7014 enhance CCK-A affinity via hydrogen bonding and electrostatic interactions, mirroring the role of sulfated tyrosine in other adsorbents (e.g., UiO-66-SO3H) .
  • Native CCK-8 lacks dual sulfation, contributing to its lower selectivity .

Methylation and Stability: N-methyl-Phe in Ro 23-7014 reduces cleavage by peptidases, extending its duration of action compared to non-methylated analogs like CCK-8 . Methylation strategies (e.g., TMS-diazomethane treatment) are common in peptide modification, as seen in glycyrol derivatives .

Administration Routes :

  • Ro 23-7014’s intranasal efficacy contrasts with most CCK analogs, which require parenteral delivery due to poor mucosal absorption .

Research Findings and Mechanistic Insights

  • Receptor Subtype Selectivity : Ro 23-7014’s 400-fold CCK-A preference aligns with its appetite-suppressing effects, as CCK-A receptors mediate satiety in peripheral organs (e.g., pancreas) .
  • Degradation Resistance: The acetylated N-terminus and methylated Phe confer stability against aminopeptidases and chymotrypsin-like enzymes, critical for prolonged activity .
  • Comparative Limitations: Caerulein, while structurally similar, is less selective and primarily used in experimental models . Non-sulfated analogs (e.g., H-Tyr-Ada-Gly-Phe-Met-OH from ) show negligible CCK-A/B binding, underscoring sulfation’s necessity .

Biological Activity

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2, also known as Acetyl-Cholecystokinin Octapeptide (2-8) (sulfated), is a synthetic peptide that mimics the biological activity of cholecystokinin (CCK), a hormone crucial for digestion. This article delves into the biological activity of this compound, highlighting its receptor interactions, physiological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C47H59N9O14S3, with a molecular weight of approximately 1070.22 g/mol. The compound features specific modifications, including sulfation of tyrosine and threonine residues, which are critical for enhancing its biological activity and receptor binding affinity.

The primary mode of action for this compound involves its interaction with cholecystokinin receptors (CCK1 and CCK2). Upon binding to these receptors, the peptide stimulates the release of digestive enzymes and bile, facilitating the digestion of fats and proteins. The sulfation of specific amino acids significantly enhances receptor binding compared to non-sulfated analogs, leading to more pronounced physiological effects.

Biological Activity and Research Findings

Research has shown that the biological activity of this compound is closely related to its structural modifications. The following table summarizes key findings from various studies:

Study ReferenceFindingsMethodology
Enhanced receptor binding affinity due to sulfationIn vitro receptor binding assays
Stimulation of pancreatic enzyme secretionIn vivo animal models
Comparison with non-sulfated analogs showing lower efficacyPharmacological testing

Case Studies

  • Pancreatic Enzyme Secretion : In a study investigating the effects of this compound on pancreatic function, it was found that the peptide significantly stimulated amylase secretion in vitro. When tested in vivo, it demonstrated substantial efficacy in increasing protein secretion from cat pancreas models .
  • Gallbladder Contraction : Another study assessed the compound's ability to induce gallbladder contraction. Results indicated that while this compound was effective, its potency was lower than that of other CCK analogs, suggesting varying affinities for CCK receptors .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other peptides but exhibits unique properties due to its specific sequence and modifications. The following table compares it with related compounds:

Compound NameMolecular FormulaKey Differences
Acetyl-Cholecystokinin Octapeptide (7-10)C41H56N8O10SLacks sulfation; shorter sequence
Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2C49H62N10O16SContains an aspartic acid residue
Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2C49H62N10O16SIncludes an additional aspartic acid residue

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include sulfonation of Tyr/Thr residues and stability of the N-methylated Phe. A stepwise solid-phase peptide synthesis (SPPS) approach is recommended, with post-synthetic sulfonation using SO₃·Pyridine complexes to ensure regioselectivity . Stability issues may require inert atmospheres (e.g., argon) during synthesis and storage at -20°C under desiccated conditions . Purity validation via reverse-phase HPLC (≥97%) and mass spectrometry (e.g., MALDI-TOF) is critical to confirm structural integrity .

Q. How can researchers validate the purity and structural conformation of this sulfonated peptide?

  • Answer : Use orthogonal analytical methods:

  • HPLC : C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to separate sulfonated isoforms .
  • Circular Dichroism (CD) : Confirm secondary structure (e.g., β-turn motifs) in aqueous buffers mimicking physiological conditions .
  • NMR : 2D ¹H-¹³C HSQC to resolve sulfonate group interactions with adjacent residues (e.g., Tyr(SO3H) and Thr(SO3H)) .

Q. What in vitro assays are suitable for preliminary functional screening of this peptide?

  • Answer : Surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs linked to gold substrates via MUA/MCH self-assembled monolayers) can quantify binding kinetics (ka/kd) . For cellular assays, use fluorescence-tagged analogs (e.g., FITC-labeled peptide) to track internalization in receptor-positive cell lines .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved when studying this peptide?

  • Answer : Contradictions often arise from assay conditions. Standardize protocols:

  • Buffer pH : Sulfonate groups are pH-sensitive; use PBS (pH 7.4) with 1 mM TCEP to prevent disulfide formation .
  • Receptor source : Compare recombinant vs. native receptors (e.g., GRPR from HEK293 vs. prostate cancer cells) to account for glycosylation differences .
  • Data normalization : Include internal controls (e.g., unmodified peptide analogs) to isolate sulfonation effects .

Q. What experimental designs are optimal for evaluating the metabolic stability of this peptide in vivo?

  • Answer : Use dual-radiolabeling (³H/¹⁴C) to track degradation pathways:

  • Plasma stability : Incubate with murine plasma at 37°C; analyze degradation products via LC-MS/MS .
  • Hepatic clearance : Perfuse peptide through isolated liver models to quantify sulfonate hydrolysis by sulfatases .
  • Biodistribution : Administer ⁶⁴Cu-labeled analogs (t½ = 12.7 h) for PET imaging to assess tissue retention .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this peptide?

  • Answer : Use a modular approach:

  • Residue substitution : Replace Met with norleucine (Nle) to assess sulfur’s role in receptor interaction .
  • Sulfonation variants : Synthesize analogs with Tyr(SO3H) → Tyr(PO3H₂) or Thr(SO3H) → Thr(Ac) to compare charge effects .
  • N-methylation scans : Modify Phe-N(Me) to N-ethyl or unmethylated Phe to evaluate steric hindrance .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in functional assays?

  • Answer : Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀. For heterogeneous data (e.g., partial agonism), apply the operational model of agonism to estimate τ (efficacy) and Kₐ (binding affinity) . Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

Q. How can computational modeling enhance the understanding of this peptide’s receptor interactions?

  • Answer : Perform molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to map sulfonate-mediated hydrogen bonding with receptor residues (e.g., Arg/Lys clusters) . Dock peptide conformers (e.g., from NMR ensembles) into receptor cryo-EM structures using AutoDock Vina .

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